molecular formula C28H27ClN2O4 B300162 N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

カタログ番号 B300162
分子量: 491 g/mol
InChIキー: KPXGGPCIJAQMHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, commonly known as CBR-5884, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a wide range of biological processes, including inflammation, immune response, and cognition. CBR-5884 has shown promising results in preclinical studies for the treatment of various inflammatory and neurological disorders.

作用機序

CBR-5884 selectively inhibits the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels has been shown to have anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects. CBR-5884 also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are involved in the pathogenesis of various inflammatory disorders.
Biochemical and physiological effects:
CBR-5884 has been shown to have anti-inflammatory effects in various preclinical models. It inhibits the production of pro-inflammatory cytokines, reduces neutrophil infiltration, and decreases the expression of adhesion molecules on endothelial cells. CBR-5884 has also been shown to have anti-oxidant effects, reducing oxidative stress and lipid peroxidation in preclinical models. In addition, CBR-5884 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in preclinical models of Alzheimer's disease and schizophrenia.

実験室実験の利点と制限

One advantage of CBR-5884 is its selectivity for the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which reduces the risk of off-target effects. CBR-5884 has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one limitation of CBR-5884 is its relatively short half-life, which may limit its therapeutic potential.

将来の方向性

Future research on CBR-5884 could focus on its potential therapeutic applications in various inflammatory and neurological disorders. Further preclinical studies could investigate its efficacy and safety in animal models, as well as its pharmacokinetic properties. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. In addition, further research could investigate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of more potent and selective N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide inhibitors.

合成法

The synthesis of CBR-5884 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 5-methoxy-2-methyl-1H-indole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)benzylamine to form the corresponding amide. Finally, the amide is acetylated with acetic anhydride to yield CBR-5884.

科学的研究の応用

CBR-5884 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various inflammatory disorders, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. CBR-5884 has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

特性

製品名

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

分子式

C28H27ClN2O4

分子量

491 g/mol

IUPAC名

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C28H27ClN2O4/c1-19-24(17-27(32)30-14-15-35-18-20-6-4-3-5-7-20)25-16-23(34-2)12-13-26(25)31(19)28(33)21-8-10-22(29)11-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,32)

InChIキー

KPXGGPCIJAQMHK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4

正規SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。